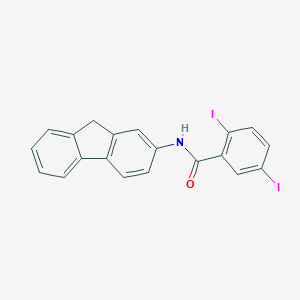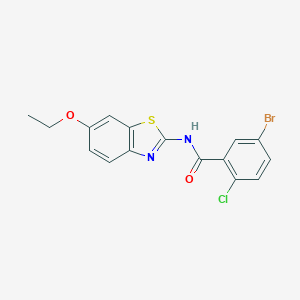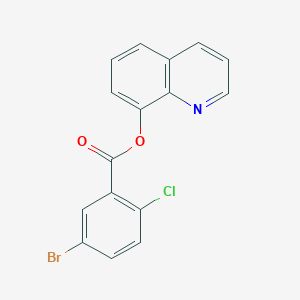![molecular formula C18H9Br2ClN2O3 B343022 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B343022.png)
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a furamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Bromination: Introduction of bromine atoms into the aromatic ring.
Cyclization: Formation of the benzoxazole ring through cyclization reactions.
Amidation: Coupling of the benzoxazole derivative with a furamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-chloropyridine
- 5-bromo-2-chlorobenzyl alcohol
- 5-bromo-2-chlorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a furamide moiety
Propriétés
Formule moléculaire |
C18H9Br2ClN2O3 |
|---|---|
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H9Br2ClN2O3/c19-9-1-3-12(21)11(7-9)18-23-13-8-10(2-4-14(13)26-18)22-17(24)15-5-6-16(20)25-15/h1-8H,(H,22,24) |
Clé InChI |
SJHRUHQWTRJVLK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)Br)N=C(O2)C4=C(C=CC(=C4)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342939.png)
![8-Chloro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B342941.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B342943.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B342946.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B342954.png)

![2-chloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitrobenzamide](/img/structure/B342959.png)
![5-bromo-N-[2-(3-bromo-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342961.png)
![5-bromo-N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B342962.png)
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B342963.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-chlorobenzamide](/img/structure/B342964.png)
